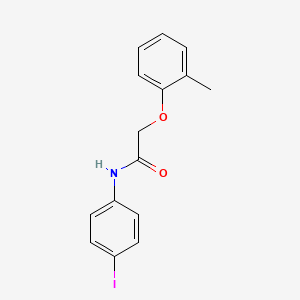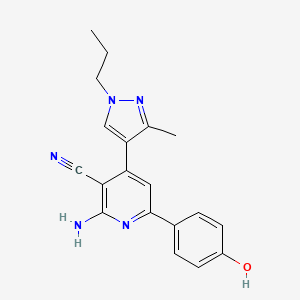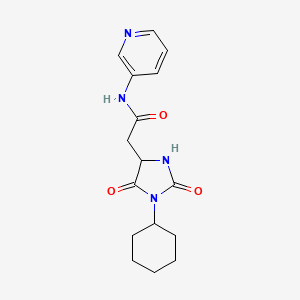![molecular formula C21H19ClN4O3S B6128560 N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6128560.png)
N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide” is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of various functional groups, such as the thiazolidinone ring, hydrazone linkage, and acetylphenyl moiety, contributes to its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide” typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions to form the thiazolidinone core.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts. Scale-up processes may also involve continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the hydrazone linkage.
Reduction: Reduction reactions can target the carbonyl groups and the hydrazone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and oxidized hydrazones.
Reduction: Reduced products may include alcohols and amines.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings or the thiazolidinone ring.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science:
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory: Potential use in the treatment of inflammatory diseases.
Medicine
Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.
Drug Development: Serves as a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
作用機序
The mechanism of action of “N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide” involves interaction with multiple molecular targets:
Enzyme Inhibition: Inhibits key enzymes involved in microbial and cancer cell metabolism.
Receptor Binding: Binds to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Intercalates into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Hydrazones: Exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Acetylphenyl Derivatives: Commonly used in pharmaceuticals for their anti-inflammatory and analgesic properties.
Uniqueness
Structural Complexity: The combination of thiazolidinone, hydrazone, and acetylphenyl moieties makes it unique.
Biological Activity: Exhibits a broader spectrum of biological activities compared to simpler analogs.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-12(14-6-8-16(22)9-7-14)25-26-21-24-20(29)18(30-21)11-19(28)23-17-5-3-4-15(10-17)13(2)27/h3-10,18H,11H2,1-2H3,(H,23,28)(H,24,26,29)/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACPRRJPVSGZGR-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\NC(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(=O)C)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-dimethyl-6-{[2-(3-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6128482.png)
![2-[(2-fluorophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B6128498.png)
![N-[2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6128505.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6128508.png)

![N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE](/img/structure/B6128521.png)


![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B6128548.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6128553.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B6128555.png)
![2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine](/img/structure/B6128564.png)
